S-Methylisothiourea hydrobromide S-Methylisothiourea hydrobromide
Brand Name: Vulcanchem
CAS No.: 1068-58-2
VCID: VC8172241
InChI: InChI=1S/C2H6N2S.BrH/c1-5-2(3)4;/h1H3,(H3,3,4);1H
SMILES: CSC(=N)N.Br
Molecular Formula: C2H7BrN2S
Molecular Weight: 171.06 g/mol

S-Methylisothiourea hydrobromide

CAS No.: 1068-58-2

Cat. No.: VC8172241

Molecular Formula: C2H7BrN2S

Molecular Weight: 171.06 g/mol

* For research use only. Not for human or veterinary use.

S-Methylisothiourea hydrobromide - 1068-58-2

Specification

CAS No. 1068-58-2
Molecular Formula C2H7BrN2S
Molecular Weight 171.06 g/mol
IUPAC Name methyl carbamimidothioate;hydrobromide
Standard InChI InChI=1S/C2H6N2S.BrH/c1-5-2(3)4;/h1H3,(H3,3,4);1H
Standard InChI Key JWNGATKGDWXEDT-UHFFFAOYSA-N
SMILES CSC(=N)N.Br
Canonical SMILES CSC(=N)N.Br

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

S-Methylisothiourea hydrobromide belongs to the class of isothiouronium salts. The molecule comprises a methyl-isothiourea moiety paired with a bromide ion. The thiourea group (SC(=N)N\text{SC(=N)N}) adopts a planar configuration, with the methyl group (CH3\text{CH}_3) attached to the sulfur atom . This configuration is stabilized by resonance between the sulfur and nitrogen atoms, as evidenced by its SMILES notation CSC(=N)N.Br\text{CSC(=N)N.Br} and InChIKey JWNGATKGDWXEDT-UHFFFAOYSA-N\text{JWNGATKGDWXEDT-UHFFFAOYSA-N} .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC2H7BrN2S\text{C}_2\text{H}_7\text{BrN}_2\text{S}PubChem
Molecular Weight171.06 g/molPubChem
IUPAC NameMethyl carbamimidothioate hydrobromideVulcanchem
SMILESCSC(=N)N.Br\text{CSC(=N)N.Br}PubChem
InChIKeyJWNGATKGDWXEDT-UHFFFAOYSA-N\text{JWNGATKGDWXEDT-UHFFFAOYSA-N}PubChem
Melting PointNot reported-
SolubilitySoluble in polar solvents (e.g., methanol)Vulcanchem

Nomenclature and Synonyms

The compound is recognized by multiple synonyms, including S-Methylisothiuronium bromide, 2-Methyl-2-thiopseudourea monohydrobromide, and USAF PD-31 . These aliases reflect its historical use in military research and its structural relationship to pseudourea derivatives .

Synthesis and Manufacturing

Conventional Synthesis Routes

The primary synthesis method involves the alkylation of thiourea with methyl bromide in methanol. The reaction proceeds via nucleophilic substitution, where the sulfur atom in thiourea attacks the methyl group of methyl bromide, forming the S-methylisothiouronium ion. Subsequent addition of hydrobromic acid yields the hydrobromide salt.

Thiourea+CH3BrMeOHS-Methylisothiouronium bromideHBrS-Methylisothiourea hydrobromide\text{Thiourea} + \text{CH}_3\text{Br} \xrightarrow{\text{MeOH}} \text{S-Methylisothiouronium bromide} \xrightarrow{\text{HBr}} \text{S-Methylisothiourea hydrobromide}

Purification typically involves recrystallization from a methanol-diethyl ether mixture, achieving >98% purity.

Industrial-Scale Production

Applications in Pharmaceutical and Chemical Research

Intermediate in Guanidino Compound Synthesis

ParameterValueSource
LD50_{50} (mouse, IP)336 mg/kgRTECS
Primary ToxicityNeurotoxicity, respiratory depressionRTECS
Handling PrecautionsUse PPE; avoid inhalationVulcanchem

Comparative Analysis with Related Compounds

S-Methylisothiourea vs. S-Ethyl Analogues

Ethyl-substituted analogues (e.g., S-Ethylisothiourea hydrobromide) exhibit longer hydrocarbon chains, altering solubility and reactivity. For instance, ethyl derivatives are less polar, favoring organic phase reactions .

Isothiouronium Salts in Drug Development

Compared to antiradon (S-(2-Aminoethyl)isothiourea dihydrobromide), S-Methylisothiourea hydrobromide lacks the aminoethyl group, reducing its utility in radical scavenging but enhancing stability in acidic conditions .

Future Directions and Research Gaps

Analytical Method Development

Advanced characterization techniques, such as X-ray crystallography, could resolve its solid-state structure, aiding in the design of derivatives with improved bioavailability.

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